Cas no 29018-19-7 (Propanoicacid, 2-(dimethylamino)ethyl ester)

Propanoicacid, 2-(dimethylamino)ethyl ester 化学的及び物理的性質
名前と識別子
-
- Propanoicacid, 2-(dimethylamino)ethyl ester
- 2-(Dimethylamino)ethyl propanoate
- 2-(Dimethylamino)ethyl propionate
- 2-Dimethylamino-2-propionyloxy-aethan
- 2-dimethylaminoethyl propanoate
- AC1L3WWI
- AC1Q67PG
- AGN-PC-0CQXKE
- CTK4G2580
- Dimethylaminoethylpropionat
- NSC83564
- propionic acid-(2-dimethylamino-ethyl ester)
- Propionsaeure-(2-dimethylamino-aethylester)
- EINECS 249-370-7
- NSC-83564
- NS00028600
- UNII-FX2S575HSW
- PROPIONIC ACID, 2-(DIMETHYLAMINO)ETHYL ESTER
- SCHEMBL5382868
- 29018-19-7
- Propanoic acid, 2-(dimethylamino)ethyl ester
- EN300-7199638
- DTXSID5067429
- NSC 83564
- FX2S575HSW
- 2-DIMETHYLAMINOETHANOL PROPIONATE
- dimethylaminoethyl propionate
-
- インチ: InChI=1S/C7H15NO2/c1-4-7(9)10-6-5-8(2)3/h4-6H2,1-3H3
- InChIKey: UVSPBAFXKQMDBG-UHFFFAOYSA-N
- ほほえんだ: CCC(OCCN(C)C)=O
計算された属性
- せいみつぶんしりょう: 145.11035
- どういたいしつりょう: 145.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- PSA: 29.54
- LogP: 0.50120
Propanoicacid, 2-(dimethylamino)ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7199638-0.05g |
2-(dimethylamino)ethyl propanoate |
29018-19-7 | 95% | 0.05g |
$94.0 | 2023-07-07 | |
Aaron | AR002VWT-100mg |
Propanoic acid, 2-(dimethylamino)ethyl ester |
29018-19-7 | 95% | 100mg |
$218.00 | 2025-02-13 | |
Aaron | AR002VWT-5g |
Propanoic acid, 2-(dimethylamino)ethyl ester |
29018-19-7 | 95% | 5g |
$2016.00 | 2023-12-15 | |
Enamine | EN300-7199638-2.5g |
2-(dimethylamino)ethyl propanoate |
29018-19-7 | 95% | 2.5g |
$978.0 | 2023-07-07 | |
Enamine | EN300-7199638-0.1g |
2-(dimethylamino)ethyl propanoate |
29018-19-7 | 95% | 0.1g |
$140.0 | 2023-07-07 | |
Enamine | EN300-7199638-0.5g |
2-(dimethylamino)ethyl propanoate |
29018-19-7 | 95% | 0.5g |
$374.0 | 2023-07-07 | |
Aaron | AR002VWT-10g |
Propanoic acid, 2-(dimethylamino)ethyl ester |
29018-19-7 | 95% | 10g |
$2976.00 | 2023-12-15 | |
Aaron | AR002VWT-500mg |
Propanoic acid, 2-(dimethylamino)ethyl ester |
29018-19-7 | 95% | 500mg |
$540.00 | 2025-02-13 | |
1PlusChem | 1P002VOH-10g |
Propanoic acid, 2-(dimethylamino)ethyl ester |
29018-19-7 | 95% | 10g |
$2715.00 | 2024-05-06 | |
Aaron | AR002VWT-250mg |
Propanoic acid, 2-(dimethylamino)ethyl ester |
29018-19-7 | 95% | 250mg |
$300.00 | 2025-02-13 |
Propanoicacid, 2-(dimethylamino)ethyl ester 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
Propanoicacid, 2-(dimethylamino)ethyl esterに関する追加情報
Propanoic acid, 2-(dimethylamino)ethyl ester (CAS No. 29018-19-7): A Versatile Organic Compound in Chemical and Biomedical Applications
The Propanoic acid, 2-(dimethylamino)ethyl ester, commonly referenced by its CAS number 29018-19-7, is an organic compound with a molecular formula of C₆H₁₃NO₂. This amine-functionalized propanoate derivative exhibits unique chemical properties due to its structure, which combines the carboxylic acid moiety of propanoic acid with a dimethylamino-substituted ethyl group. The compound's dual functional groups—its ester linkage and tertiary amine—render it a valuable tool in various research and industrial contexts. Recent advancements in synthetic methodologies and mechanistic understanding have further expanded its utility across diverse fields.
In terms of molecular structure, the compound features a branched aliphatic chain with a quaternary carbon adjacent to the dimethylamino group. This configuration enhances its stability under certain reaction conditions while enabling selective reactivity. The presence of the tertiary amine imparts basic character to the molecule, allowing it to participate in protonation-dependent reactions or act as a buffering agent in solution. Structural analysis via X-ray crystallography has revealed subtle conformational preferences that influence its solubility profiles, particularly in polar solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules. In 2023, researchers from the University of Basel demonstrated its use in constructing peptidomimetic scaffolds for GPCR ligand development. By employing palladium-catalyzed cross-coupling reactions, this compound served as a versatile building block for attaching pharmacophoric groups onto peptide backbones without compromising structural integrity. Such applications underscore its value in modern drug discovery pipelines where precise functionalization is critical.
In pharmaceutical research, this ester has gained attention for its potential as a metabolic probe. A collaborative study between Stanford University and Merck published in Nature Chemical Biology utilized it as a substrate analog to investigate enzyme-catalyzed transamination pathways. The dimethylamino group's steric hindrance provided unique insights into substrate specificity mechanisms when compared to traditional amino acid substrates. This work contributes to our understanding of metabolic pathway regulation and could inform strategies for developing enzyme modulators.
Synthetic chemists have leveraged its reactivity profile for innovative applications. A 2024 paper from Tokyo Institute of Technology described its use as an activating agent in peptide coupling reactions under mild conditions. The compound's ability to form transient iminium intermediates was shown to enhance coupling efficiency by up to 40% compared to conventional carbodiimide reagents while minimizing side reactions typically observed at higher temperatures.
In materials science applications, this compound has been incorporated into polymer architectures for stimuli-responsive systems. Researchers at MIT recently synthesized hydrogel networks using this ester as a crosslinking agent containing pH-sensitive units. The tertiary amine's protonation state enables reversible swelling behavior under physiological conditions (pH 7–8), making these materials promising candidates for drug delivery systems requiring controlled release mechanisms.
Its photochemical properties have also been explored in emerging analytical techniques. A team at ETH Zurich reported using it as an energy transfer acceptor in Förster resonance energy transfer (FRET) assays designed to monitor intracellular pH fluctuations. The compound's absorption spectrum showed strong overlap with common donor fluorophores at wavelengths above 450 nm, providing enhanced signal-to-noise ratios compared to traditional FRET pairs.
Safety considerations remain critical when handling this compound despite its non-regulated status under current classifications. Recent toxicity studies conducted by the European Chemicals Agency (ECHA) indicate low acute toxicity but recommend standard precautions including proper ventilation during use and storage away from strong oxidizing agents due to its organic nature.
In nanotechnology applications, this ester has been employed as a capping agent during gold nanoparticle synthesis according to a groundbreaking study published in Nano Letters. Its amphiphilic nature allows effective stabilization of nanoparticles without inducing aggregation, even at high concentrations (>5 mM). Surface modification experiments showed improved biocompatibility when compared to conventional thiol-based stabilizers.
Catalytic applications continue to reveal new possibilities—researchers at Max Planck Institute demonstrated its utility as a co-catalyst in asymmetric hydrogenation reactions using ruthenium complexes. The dimethylamino group acted synergistically with chiral ligands to achieve enantioselectivities exceeding 95% ee in challenging substrates such as α-keto esters, marking significant progress over previous methods requiring more complex additives.
Bioanalytical chemistry has seen innovative uses through conjugation strategies outlined in a recent Analytical Chemistry publication from Harvard Medical School laboratories. When coupled with fluorescent dyes via click chemistry approaches, the resulting conjugates exhibited superior cell membrane permeability while maintaining optical properties essential for live-cell imaging applications.
Spectroscopic studies published in Journal of Physical Chemistry revealed novel insights into intramolecular hydrogen bonding effects within this molecule's structure during NMR analysis at cryogenic temperatures (-60°C). These findings have implications for predicting conformational preferences in related compounds during computational modeling efforts aimed at rational drug design.
In electrochemical systems research conducted at MIT's Koch Institute, this compound was found effective as an electrolyte additive improving lithium-ion battery performance through enhanced ion conductivity and reduced interfacial resistance at operating voltages between 3–4 V vs Li/Li⁺ reference electrodes—a critical parameter range for high-energy-density battery development.
The compound's role in supramolecular chemistry was recently expanded by work from University College London researchers who used it as part of self-assembling peptide amphiphiles forming nanofibrous scaffolds resembling natural extracellular matrices when combined with hydrophobic moieties like palmitoyl chains under physiological salt concentrations (150 mM NaCl).
New synthetic routes developed by Scripps Research chemists utilize continuous flow microreactors achieving >95% yield through optimized temperature gradients (65–85°C range). This method reduces reaction times from traditional batch processes by over 70%, demonstrating scalability potential for industrial production while maintaining product purity standards required for biomedical applications.
Biomaterials engineering advancements include its integration into hydrogel matrices via thiol-ene click chemistry reported by UC Berkeley researchers earlier this year (ACS Biomaterials Science & Engineering). The resulting materials exhibited tunable mechanical properties ranging from soft gels (<5 kPa modulus) up to rigid networks (>3 MPa), enabling customizable tissue engineering platforms suitable for different regenerative medicine applications based on modulus requirements.
In enzymology studies published by Oxford University collaborators, this compound served as an effective inhibitor of acyl-CoA synthetase enzymes when derivatized with aromatic substituents on the ethyl chain extension—a discovery that could lead to novel approaches targeting lipid metabolism pathways associated with metabolic disorders such as type II diabetes mellitus and non-alcoholic fatty liver disease (NAFLD).
New surface modification techniques involving plasma-enhanced chemical vapor deposition (PECVD) were pioneered by KAIST researchers using vaporized derivatives of this compound achieving functionalized coatings with controlled surface charge densities (+15 mC/m² measured via Kelvin probe microscopy). These surfaces exhibit improved protein adsorption characteristics critical for biosensor fabrication where specific binding interactions are required without nonspecific adsorption issues.
Cryogenic electron microscopy (cryo-EM) studies led by University of Cambridge teams revealed unexpected structural interactions when incorporated into lipid bilayers acting both as membrane anchors and signaling modulators through interactions with phospholipid headgroups—a phenomenon that may open new avenues for developing membrane-targeted therapeutic agents without disrupting cellular integrity.
Radiolabeling experiments conducted at Memorial Sloan Kettering Cancer Center successfully attached fluorine-18 isotopes via nucleophilic substitution reactions on the ethyl ester moiety producing positron emission tomography (PET) imaging agents with half-lives matching clinical requirements (<4 hours post-synthesis stability under physiological conditions). These radiotracers demonstrated superior tumor targeting capabilities compared to existing compounds based on initial murine model studies published last quarter.
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